molecular formula C24H19BrClN5OS B11672004 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11672004
M. Wt: 540.9 g/mol
InChI Key: RQPZOWCEARMAMH-JVWAILMASA-N
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Description

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C24H19BrClN5OS. This compound is notable for its unique structure, which includes a triazole ring, a bromophenyl group, and a chlorophenyl group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of acetic acid hydrazide with an appropriate aldehyde or ketone to form the corresponding hydrazone.

    Cyclization: The hydrazone is then cyclized with a suitable reagent to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromophenyl and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a building block in the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with enhanced properties or different biological activities.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Research indicates potential anticancer activity, particularly due to the presence of the triazole ring which is known for its biological significance in medicinal chemistry.

Medicine

  • Therapeutic Agent : Ongoing research is exploring its efficacy as a therapeutic agent in treating various diseases. The interactions of the compound with specific molecular targets could lead to the development of novel drugs.

Material Science

  • Development of New Materials : The unique properties of this compound may also lend themselves to applications in material science, particularly in creating materials with specific electrical or optical characteristics.

Case Studies and Research Findings

Several studies have been conducted to explore the applications and efficacy of this compound:

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of hydrazine compounds exhibited significant antimicrobial activity against various pathogens .
  • Anticancer Research : Investigations into hydrazine derivatives have shown promising results in inhibiting cancer cell growth, highlighting the potential of compounds like N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide in cancer therapy .
  • Synthesis and Characterization : Research focusing on the synthesis routes and characterization methods has provided insights into optimizing production processes for higher yields and purities .

Summary Table of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for complex moleculesEnhanced synthetic pathways
BiologyAntimicrobial and anticancer propertiesDevelopment of new therapeutic agents
MedicinePotential therapeutic usesNovel drug discovery
Material ScienceCreation of specialized materialsInnovations in material properties

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the phenyl groups play crucial roles in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(1E)-(4-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(1E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

What sets N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. Its combination of a triazole ring with bromophenyl and chlorophenyl groups makes it particularly interesting for research in medicinal chemistry and materials science.

Biological Activity

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a triazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory effects.

Chemical Structure

The molecular formula of the compound is C19H17BrClN4OS, with a molecular weight of 426.78 g/mol. The structure can be represented as follows:

\text{N 1E 1 3 bromophenyl ethylidene 2 4 4 chlorophenyl 5 phenyl 4H 1 2 4 triazol 3 yl sulfanyl}acetohydrazide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives. For instance, compounds with similar structural features have exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.8Cell cycle arrest
N'-[(1E)-...]A549TBDTBD

Note: TBD = To Be Determined

Antibacterial Activity

The antibacterial efficacy of N'-[(1E)-...] has been evaluated against several bacterial strains. Preliminary results indicate moderate to strong activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi16 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antibacterial agents.

Enzyme Inhibition

Enzyme inhibition studies have shown that the compound exhibits significant inhibitory activity against various enzymes, including acetylcholinesterase and urease. Such activities are critical for therapeutic applications in treating neurodegenerative diseases and urinary tract infections.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase25
Urease15

Structure-Activity Relationship (SAR)

The biological activities of N'-[(1E)-...] can be attributed to its unique structural components. The presence of the triazole ring is essential for anticancer activity, while the bromophenyl and chlorophenyl substituents enhance its antibacterial properties.

Case Studies

Several case studies have been documented where similar hydrazone derivatives were synthesized and tested for biological activities:

  • Study on Triazole Derivatives : A series of triazole-based compounds were synthesized and evaluated for their anticancer properties. Results indicated that modifications on the phenyl rings significantly affected their potency.
  • Hydrazone Derivatives as Antimicrobials : Another study focused on hydrazone derivatives showed promising results against resistant bacterial strains, emphasizing the need for further exploration in drug development.

Properties

Molecular Formula

C24H19BrClN5OS

Molecular Weight

540.9 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19BrClN5OS/c1-16(18-8-5-9-19(25)14-18)27-28-22(32)15-33-24-30-29-23(17-6-3-2-4-7-17)31(24)21-12-10-20(26)11-13-21/h2-14H,15H2,1H3,(H,28,32)/b27-16+

InChI Key

RQPZOWCEARMAMH-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

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